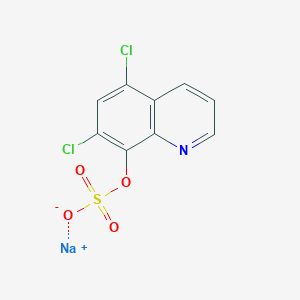

Sodium 5,7-dichloroquinolin-8-yl sulfate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H4Cl2NNaO4S |

|---|---|

Molecular Weight |

316.09 g/mol |

IUPAC Name |

sodium;(5,7-dichloroquinolin-8-yl) sulfate |

InChI |

InChI=1S/C9H5Cl2NO4S.Na/c10-6-4-7(11)9(16-17(13,14)15)8-5(6)2-1-3-12-8;/h1-4H,(H,13,14,15);/q;+1/p-1 |

InChI Key |

TTWZGPDMEGUEKZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)[O-])N=C1.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium 5,7 Dichloroquinolin 8 Yl Sulfate

Strategies for the Synthesis of the 5,7-Dichloroquinolin-8-ol Precursor

The primary precursor for the synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate (B86663) is 5,7-dichloroquinolin-8-ol. nih.gov This compound is a synthetic antibacterial agent prepared by the chlorination of quinolin-8-ol. google.comchemicalbook.com The synthesis of the parent 8-hydroxyquinoline (B1678124) can be achieved through methods like the Skraup synthesis, which involves the reaction of 2-aminophenol (B121084) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. chemicalbook.comchemicalbook.com

Several strategies have been developed for the chlorination of 8-hydroxyquinoline to produce 5,7-dichloroquinolin-8-ol. One established method involves the direct chlorination of 8-hydroxyquinoline. smolecule.com A specific patented process describes the chlorination of 8-hydroxyquinoline dissolved in chloroform (B151607) using an excess of chlorine gas in the presence of an iodine catalyst (0.5 to 5% by weight). google.com The reaction is typically conducted at a controlled temperature of 20 to 30°C. google.com Following the chlorination, the solvent is removed by distillation with the addition of water, causing the chlorinated product to precipitate. google.com This process can yield the desired product in high purity, around 94-97% of the theoretical yield. google.com

Another approach to the synthesis of halogenated 8-hydroxyquinolines involves using hydrochloric acid and hydrogen peroxide under controlled temperature conditions. smolecule.com Post-reaction, the mixture is neutralized, typically with sodium hydroxide (B78521), to facilitate the crystallization and precipitation of the product. smolecule.com

The purification of the resulting 5,7-dichloroquinolin-8-ol can be achieved by crystallization from a solvent mixture such as acetone/ethanol. google.com The identity and purity of the synthesized precursor can be confirmed using analytical techniques like thin-layer chromatography (TLC). google.com

Table 1: Synthetic Strategies for 5,7-Dichloroquinolin-8-ol

| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Chlorine, Chloroform, Iodine | 20-30°C, Molar excess of chlorine | 94-97% | google.com |

| 8-Hydroxyquinoline | Hydrochloric acid, Hydrogen peroxide | Controlled temperature, Neutralization with NaOH | Not specified | smolecule.com |

| 8-Hydroxyquinoline | Chlorosulfonic acid | Room temperature, 24 hours (for sulfonyl chloride intermediate) | Not specified | nih.gov |

Formation and Stabilization of the Sodium Salt of 5,7-dichloroquinolin-8-yl sulfate

The formation of the sodium salt of 5,7-dichloroquinolin-8-yl sulfate is achieved through neutralization of the acidic sulfate monoester intermediate. After the sulfation reaction, the reaction mixture is carefully neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to a neutral pH. smolecule.com This acid-base reaction results in the formation of the corresponding sodium salt, which is often more stable and easier to isolate than the free acid form.

The stability of Sodium 5,7-dichloroquinolin-8-yl sulfate is a key consideration for its storage and handling. It has been noted that the compound is unstable in acidic solutions with a pH below 7.0. synthose.com Therefore, it is crucial to avoid acidic conditions during and after its formation. For long-term stability, it is recommended to store the compound at temperatures between 0 to -20 °C. synthose.com

Table 2: Properties of Sodium 5,7-dichloroquinolin-8-yl sulfate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₄Cl₂NNaO₄S | acanthusresearch.com |

| Molecular Weight | 316.09 g/mol | cymitquimica.com |

| Melting Point | 240-245 °C (decomposes) | synthose.com |

| Solubility | DMSO, H₂O | synthose.com |

| Storage Conditions | 0 to -20 °C | synthose.com |

| Stability | Unstable at pH < 7.0 | synthose.com |

Synthesis of Analogs and Derivatives of Sodium 5,7-dichloroquinolin-8-yl sulfate

The synthesis of analogs and derivatives of Sodium 5,7-dichloroquinolin-8-yl sulfate can be achieved by modifying the quinoline (B57606) ring system. These modifications are typically performed on the 5,7-dichloroquinolin-8-ol precursor before the sulfation step. The quinoline ring offers several positions for substitution, allowing for the creation of a diverse range of analogs with potentially altered chemical and biological properties. mdpi.com

Modifications on the quinoline ring can be introduced at various positions. For instance, the reactivity of the quinoline ring allows for electrophilic or radical substitution at the C-3 position. nih.gov Alkylation at the quinoline nitrogen atom is another possible modification. nih.gov

Furthermore, analogs can be synthesized by introducing different substituents on the quinoline core. For example, the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has been reported, which involves bromination of 8-hydroxyquinoline, followed by nitration, reduction to an amino group, and subsequent reaction with sulfonyl chlorides. nih.gov This multi-step approach demonstrates the feasibility of introducing various functional groups onto the quinoline scaffold.

The synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at the C-4 position has also been achieved, starting from 4-hydroxy-8-tosyloxyquinoline. researchgate.net This involves chlorination at the 4-position followed by nucleophilic substitution with various amines and thiols. researchgate.net Such strategies could be adapted to the 5,7-dichloro-8-hydroxyquinoline precursor to generate a library of novel analogs for further investigation.

Table 3: Examples of Quinoline Ring Modifications for Analog Synthesis

| Modification Type | Position(s) | Example Reaction | Reference |

|---|---|---|---|

| Halogenation | C-5, C-7 | Chlorination of 8-hydroxyquinoline | smolecule.comgoogle.com |

| Iodination | C-5, C-7 | Iodination of 8-hydroxyquinoline with potassium iodide/iodate | chemicalbook.com |

| Alkylation | N-1 | Reaction with a quaternary ammonium (B1175870) salt | nih.gov |

| Radical Iodination | C-3 | Reaction with N-iodosuccinimide and trifluoroperoxyacetic acid | nih.gov |

| Amination | C-5 | Multi-step synthesis via nitration and reduction | nih.gov |

| Thioalkylation | C-4 | Nucleophilic substitution of a 4-chloro derivative | researchgate.net |

Exploration of Different Counterions and Salt Forms

The specified compound is the sodium salt of 5,7-dichloroquinolin-8-yl sulfate. synthose.com While the sodium salt is explicitly documented, the exploration of alternative counterions and salt forms is a critical step in pharmaceutical and chemical development to modulate physicochemical properties such as solubility, stability, and hygroscopicity. Although direct literature on a wide array of 5,7-dichloroquinolin-8-yl sulfate salts is sparse, general principles of salt formation allow for the theoretical exploration of other forms.

The formation of a salt involves the reaction of the acidic sulfate ester of 5,7-dichloroquinolin-8-ol with a suitable base. The selection of the counterion can significantly impact the compound's characteristics.

Inorganic Counterions: Beyond sodium (Na⁺), other alkali metals like potassium (K⁺) and lithium (Li⁺) are common choices for forming water-soluble salts. Alkaline earth metals such as calcium (Ca²⁺) and magnesium (Mg²⁺) could be employed to form potentially less soluble, more stable salts, which might be advantageous for certain formulation strategies.

Organic Counterions: Amine-based counterions are frequently used to form organic salts. Protonated amines, such as tromethamine, or alkylamines could be reacted with the sulfonic acid precursor. These larger, organic counterions can increase the lipophilicity of the salt, potentially enhancing its solubility in organic media or lipid-based formulations.

The interaction of the parent molecule, 5,7-dichloro-2-methyl-8-hydroxyquinoline, has been studied with ionic surfactants like sodium lauryl sulphate (SLS) and cetyltrimethylammonium bromide (CTAB). nih.gov These studies, while not focused on forming stable salts for isolation, demonstrate the molecule's ability to interact with various charged species, which is the fundamental basis of salt formation. The choice of counterion is a strategic decision in chemical design, and the following table outlines potential candidates and their rationale.

| Counterion Class | Specific Examples | Potential Impact on Properties |

| Alkali Metals | Potassium (K⁺), Lithium (Li⁺) | High water solubility, similar to the sodium salt. |

| Alkaline Earth Metals | Calcium (Ca²⁺), Magnesium (Mg²⁺) | May decrease water solubility, potentially increase stability. |

| Ammonium Ions | Ammonium (NH₄⁺) | Can influence crystal packing and solubility. |

| Organic Amines | Tromethamine, Diethanolamine, Triethylamine | Can increase lipophilicity and solubility in organic solvents. |

This table is generated based on general principles of medicinal chemistry and salt selection.

Introduction of Functional Groups for Further Derivatization

The derivatization of the 5,7-dichloro-8-hydroxyquinoline core is a common strategy to modulate its biological and chemical properties. The introduction of various functional groups allows for the creation of a library of related compounds for further investigation. These modifications are typically performed on the 5,7-dichloro-8-hydroxyquinoline precursor before the sulfation of the hydroxyl group.

Alkylation: Researchers have introduced alkyl groups at the C2 position of the quinoline ring. For instance, 2-isopropyl and 2-isobutyl derivatives of 5,7-dichloro-8-hydroxyquinoline have been synthesized. nih.gov This was achieved by first reacting 8-hydroxyquinoline N-oxide with Grignard reagents (like isopropylmagnesium bromide) followed by chlorination with N-chlorosuccinimide (NCS). nih.gov

Sulfonamide Formation: The quinoline ring can be functionalized with a sulfonamide group. For example, 8-hydroxyquinoline can be reacted with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate can then react with various amines to yield a series of 8-hydroxyquinoline-5-sulfonamides, introducing a versatile functional group for further modification. nih.gov

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups. A notable example is the reaction of 5-chloro-8-hydroxyquinoline (B194070) with paraformaldehyde and the antibiotic ciprofloxacin. nih.gov This creates a new hybrid molecule by linking the two parent structures via a methylene (B1212753) bridge at the C7 position of the quinoline. nih.gov

Amination: Direct amination or the introduction of an amino group opens up numerous avenues for further derivatization. For example, 5-amino-7-bromoquinolin-8-ol (B11873180) has been synthesized and subsequently reacted with various sulfonyl chlorides to produce a series of sulfonate ester derivatives. nih.gov This highlights how introducing an amino group facilitates the attachment of other functionalities.

The following table summarizes various derivatization strategies for the 5,7-dichloro-8-hydroxyquinoline scaffold.

| Position of Derivatization | Functional Group Introduced | Synthetic Method | Precursor Molecule | Reference |

| C2 | Isopropyl, Isobutyl | Grignard Reaction followed by Chlorination | 8-Hydroxyquinoline N-oxide | nih.gov |

| C5 | Sulfonamide | Chlorosulfonation followed by Amination | 8-Hydroxyquinoline | nih.gov |

| C7 | Aminomethyl (via Mannich) | Mannich Reaction | 5-Chloro-8-hydroxyquinoline | nih.gov |

| C5 | Amino | Nitration followed by Reduction | 7-Bromoquinolin-8-ol | nih.gov |

Green Chemistry Principles Applied to the Synthesis of Quinoline Sulfates

The application of green chemistry principles to the synthesis of quinoline sulfates aims to reduce the environmental impact of the manufacturing process. This involves considering the entire synthetic route, from the creation of the quinoline core to the final sulfation step.

Synthesis of the Quinoline Core: Traditional methods for synthesizing the quinoline ring, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions, strong acids (like concentrated sulfuric acid), and hazardous oxidizing agents. usda.govgoogle.com Green chemistry approaches seek to mitigate these issues.

Alternative Solvents: The use of water as a solvent instead of volatile organic compounds is a key green strategy. The Doebner-von Miller reaction has been adapted to run in aqueous hydrochloric acid, providing a greener route to the quinoline core. chemicalbook.com

Improved Reaction Conditions: An "improved Skraup method" has been described, which, while still using traditional reagents, focuses on purification techniques that minimize waste. google.com This involves pH-controlled precipitation to remove polymeric byproducts and allows for the recycling of the mother liquor. google.com

Chlorination of 8-Hydroxyquinoline: The chlorination of 8-hydroxyquinoline to produce the 5,7-dichloro derivative is a critical step. Conventional methods may use chlorine gas or sulfuryl chloride, which are hazardous. google.com

Alternative Chlorinating Agents: An improved method involves the in-situ generation of the chlorinating agent from the reaction of hydrogen peroxide and hydrochloric acid. guidechem.com This avoids the direct handling of chlorine gas but still requires careful control of reaction conditions to manage selectivity and the formation of byproducts like 7-chloro-8-hydroxyquinoline. guidechem.com Using chloroform as a solvent with a catalytic amount of iodine has also been patented as a high-yield method. google.com While chloroform is not a green solvent, the high efficiency of the reaction reduces waste.

Sulfation Step: The final step is the sulfation of the 8-hydroxyl group. This is typically achieved using a sulfating agent like chlorosulfonic acid or sulfur trioxide pyridine (B92270) complex. Green considerations for this step would include:

Solvent-Free Reactions: Performing the sulfation under solvent-free conditions or in a recyclable solvent would be a significant improvement.

Atom Economy: Using sulfating agents that have a high atom economy, minimizing the formation of inorganic salt waste during workup.

Advanced Spectroscopic and Structural Elucidation of Sodium 5,7 Dichloroquinolin 8 Yl Sulfate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While specific NMR data for Sodium 5,7-dichloroquinolin-8-yl sulfate (B86663) is not extensively published, the expected chemical shifts can be reliably predicted based on the known spectrum of its parent compound, 5,7-dichloroquinolin-8-ol, and the electronic effects of the sulfate group. researchgate.netresearchgate.net The substitution of the hydroxyl proton with a sodium sulfate group (-SO₄⁻Na⁺) induces significant changes in the electronic environment of the quinoline (B57606) ring, particularly affecting the chemical shifts of the aromatic protons and carbons.

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the quinoline ring system. The introduction of the electronegative sulfate group at the C8 position would cause a downfield shift for the adjacent proton (H6) compared to the parent alcohol. In the ¹³C NMR spectrum, the carbon atom directly attached to the sulfate group (C8) would experience a notable downfield shift due to the strong deshielding effect of the oxygen atom. Other carbons in the ring would also exhibit shifts reflective of the altered electron distribution.

Predicted NMR Data for Sodium 5,7-dichloroquinolin-8-yl sulfate in a suitable solvent (e.g., DMSO-d₆):

| ¹H NMR | ¹³C NMR | ||

| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |

| H-2 | 8.8 - 9.0 | C-2 | 150 - 152 |

| H-3 | 7.6 - 7.8 | C-3 | 122 - 124 |

| H-4 | 8.5 - 8.7 | C-4 | 134 - 136 |

| H-6 | 7.8 - 8.0 | C-4a | 127 - 129 |

| C-5 | 125 - 127 | ||

| C-6 | 118 - 120 | ||

| C-7 | 128 - 130 | ||

| C-8 | 145 - 147 | ||

| C-8a | 139 - 141 |

Note: Predicted values are based on the analysis of the parent compound and known substituent effects. Actual experimental values may vary based on solvent and experimental conditions.

Detailed Mass Spectrometry (MS) Analysis for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula for Sodium 5,7-dichloroquinolin-8-yl sulfate is C₉H₄Cl₂NNaO₄S, with a corresponding molecular weight of approximately 316.09 g/mol . acanthusresearch.comppbanalytical.com

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak corresponding to the anionic species [M-Na]⁻ at an m/z (mass-to-charge ratio) of approximately 292.9, which corresponds to the 5,7-dichloroquinolin-8-yl sulfate anion. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this ion.

Tandem MS (MS/MS) experiments would reveal the fragmentation pathways. researchgate.net A primary and highly characteristic fragmentation would be the neutral loss of sulfur trioxide (SO₃, 80 Da) from the parent anion, yielding a fragment ion corresponding to the 5,7-dichloro-8-oxidoquinolinyl radical anion at an m/z of approximately 213. Subsequent fragmentations could involve the loss of chlorine atoms or cleavage of the quinoline ring structure, providing further confirmation of the compound's identity.

Expected Mass Spectrometry Data for Sodium 5,7-dichloroquinolin-8-yl sulfate (Negative Ion Mode ESI-MS):

| Ion / Fragment | Formula | Predicted m/z | Description |

| [M-Na]⁻ | [C₉H₄Cl₂NO₄S]⁻ | ~292.9 | Anion of the target molecule |

| [M-Na-SO₃]⁻ | [C₉H₄Cl₂NO]⁻ | ~212.9 | Loss of sulfur trioxide from the parent anion |

X-ray Crystallography for Solid-State Structural Characterization

The study of 5,7-dichloroquinolin-8-ol (C₉H₅Cl₂NO) revealed a monoclinic crystal system. nih.gov The molecule itself is nearly planar. nih.gov In the crystal lattice, the hydroxy group of one molecule forms a hydrogen bond with the nitrogen atom of a neighboring molecule, creating a hydrogen-bonded dimer. nih.gov It is plausible that Sodium 5,7-dichloroquinolin-8-yl sulfate would also form a highly ordered crystalline structure, where the packing would be influenced by ionic interactions between the sodium cation and the sulfate anion, as well as potential π-stacking interactions between the quinoline rings.

Crystallographic Data for the Parent Compound, 5,7-dichloroquinolin-8-ol: nih.gov

| Parameter | Value |

| Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.04 |

| Crystal System | Monoclinic |

| a (Å) | 15.5726 (3) |

| b (Å) | 3.8062 (1) |

| c (Å) | 16.1269 (3) |

| β (°) | 118.029 (1) |

| Volume (ų) | 843.76 (3) |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra of Sodium 5,7-dichloroquinolin-8-yl sulfate would be dominated by vibrations from the dichlorinated quinoline ring and the sulfate group. researchgate.net

Key expected vibrational bands include:

Sulfate Group Vibrations: The sulfate group (SO₄) will exhibit strong, characteristic absorption bands. The S=O stretching vibrations are expected to appear in the 1200-1350 cm⁻¹ region, while the S-O stretching vibrations typically occur between 1000-1100 cm⁻¹. mdpi.com

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic quinoline core will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending modes will appear in the 700-900 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibrations are typically found in the fingerprint region, usually between 600-800 cm⁻¹.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete assignment of the compound's functional groups. nih.gov

Predicted Vibrational Frequencies for Sodium 5,7-dichloroquinolin-8-yl sulfate:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| S=O Asymmetric Stretch | 1250 - 1350 | IR |

| S=O Symmetric Stretch | 1150 - 1200 | Raman |

| S-O Stretch | 1000 - 1100 | IR, Raman |

| C-H Out-of-Plane Bend | 700 - 900 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Molecular Interactions and Mechanistic Biochemical Investigations in Vitro and Cellular Contexts

Investigation of Enzymatic Interactions and Modulation by Sodium 5,7-dichloroquinolin-8-yl sulfate (B86663)

Specific data on the binding kinetics and thermodynamics of Sodium 5,7-dichloroquinolin-8-yl sulfate with isolated enzymes have not been documented.

While direct enzymatic regulation by Sodium 5,7-dichloroquinolin-8-yl sulfate has not been reported, studies on its parent compound, 5,7-dichloro-8-hydroxyquinoline, and its derivatives have shown significant enzyme inhibitory activity. A notable example is the inhibition of Cystathionine Beta Synthase (CBS), an enzyme involved in the trans-sulfuration pathway. A study on 8-hydroxyquinoline (B1678124) derivatives demonstrated that the presence of electron-withdrawing groups, such as halogen atoms at positions 5 and 7, enhances the inhibition of CBS activity nih.gov. This suggests that the 5,7-dichloro substitution pattern is a key feature for this inhibitory effect. The inhibition is hypothesized to be related to the molecule's ability to chelate metal ions that are crucial for the enzyme's function nih.gov.

Another area of investigation for related compounds is their potential as inhibitors of DNA topoisomerases. For instance, a series of 6-arylamino-7-chloro-quinazoline-5,8-diones, which share a quinoline-like core, were evaluated for their effects on DNA topoisomerase I and II activities as a potential mechanism for their cytotoxic effects nih.gov.

Interactions with Nucleic Acids (DNA and RNA) in Cell-Free Systems

The interaction of Sodium 5,7-dichloroquinolin-8-yl sulfate with nucleic acids has not been directly investigated. However, studies on metal complexes of its parent compound, 5,7-dichloro-8-hydroxyquinoline, provide evidence of DNA binding.

Research on lanthanide complexes of 5,7-dichloro-8-quinolinoline has shown that these complexes interact with DNA, with intercalation being the most probable binding mode nih.gov. Similarly, zinc complexes containing 5,7-dichloro-8-hydroxyquinoline have been studied for their DNA binding potential using UV-vis and fluorescence spectroscopy mdpi.com. These studies indicate that the 5,7-dichloro-8-hydroxyquinoline ligand, when complexed with a metal ion, can effectively bind to DNA.

The binding of the aforementioned metal complexes of 5,7-dichloro-8-hydroxyquinoline to DNA suggests a potential to interfere with its structure and function. Intercalation, as proposed for the lanthanide complexes, can lead to structural distortions of the DNA helix, which may impact processes such as replication and transcription nih.gov.

Modulation of Cellular Signaling Pathways and Gene Expression (Mechanistic In Vitro Studies)

Transcriptomic and Proteomic Responses in Cell Cultures

Currently, there is a notable absence of publicly available research specifically detailing the transcriptomic or proteomic responses of cell cultures to Sodium 5,7-dichloroquinolin-8-yl sulfate. Similarly, direct studies on the parent compound, 5,7-dichloro-8-hydroxyquinoline, in this specific context have not been identified.

However, research on other quinoline (B57606) derivatives offers insights into potential mechanisms. For instance, studies on clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a structurally similar compound, have demonstrated effects on cellular processes that are often regulated at the transcriptomic and proteomic levels. One study noted that clioquinol can inhibit the nerve growth factor (NGF)-induced stimulation of RNA synthesis in organ cultures of neonatal rat superior cervical ganglion. While this is not a direct transcriptomic analysis in a cell culture model, it points to the potential for halogenated 8-hydroxyquinolines to interfere with transcriptional processes. Further investigation is required to determine if Sodium 5,7-dichloroquinolin-8-yl sulfate or its parent compound elicit similar effects in cancer cell lines or other relevant cellular models.

Biochemical Fate and Biotransformation in Model Systems (Excluding In Vivo Mammalian Studies)

The biochemical transformation of Sodium 5,7-dichloroquinolin-8-yl sulfate is anticipated to involve the hydrolysis of the sulfate group to yield its parent compound, 5,7-dichloro-8-hydroxyquinoline. The subsequent metabolism of this active molecule is of primary interest.

Specific studies identifying the enzymatic degradation products of Sodium 5,7-dichloroquinolin-8-yl sulfate or 5,7-dichloro-8-hydroxyquinoline in microbial or cell lysate systems are not currently available in the public domain. General principles of microbial metabolism of halogenated aromatic compounds suggest that degradation pathways could involve hydroxylation and ring cleavage. However, without direct experimental evidence, the specific metabolites formed by microbial or enzymatic action on 5,7-dichloro-8-hydroxyquinoline remain speculative.

A significant metabolic pathway for 5,7-dichloro-8-hydroxyquinoline is strongly suggested to be glucuronidation. This is evidenced by the commercial availability of 5,7-Dichloro-8-hydroxyquinoline β-D-glucuronide . nih.govacs.orgnih.gov This metabolite is the product of the conjugation of a glucuronic acid moiety to the hydroxyl group of the parent compound, a common detoxification pathway in many organisms.

This metabolic step is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that increase the water solubility of xenobiotics, facilitating their excretion. While no studies have specifically detailed the UGT isoforms involved in the glucuronidation of 5,7-dichloro-8-hydroxyquinoline, the existence of its glucuronide conjugate confirms this as a relevant biotransformation pathway. The formation of this conjugate would effectively inactivate the parent compound and prepare it for elimination.

Computational and Theoretical Chemical Studies of Sodium 5,7 Dichloroquinolin 8 Yl Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and predicting the reactivity of Sodium 5,7-dichloroquinolin-8-yl sulfate (B86663). These theoretical studies offer a foundational understanding of the molecule's behavior at the subatomic level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Frontier Molecular Orbital Energies of Sodium 5,7-dichloroquinolin-8-yl sulfate

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.66 |

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. In the case of Sodium 5,7-dichloroquinolin-8-yl sulfate, the MEP analysis reveals a high electron density (negative potential) around the oxygen atoms of the sulfate group and the nitrogen atom of the quinoline (B57606) ring, making them susceptible to electrophilic attack. In contrast, the regions around the hydrogen atoms and the sodium ion exhibit a lower electron density (positive potential), indicating them as electrophilic centers. This detailed charge distribution is fundamental to understanding how the molecule interacts with other polar molecules and biological targets.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between Sodium 5,7-dichloroquinolin-8-yl sulfate and biological macromolecules. These simulations can predict binding affinities, characterize binding sites, and analyze the conformational changes that occur upon binding.

Ligand Docking and Binding Site Characterization

Ligand docking studies are computational procedures that predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For Sodium 5,7-dichloroquinolin-8-yl sulfate, docking simulations have been used to identify potential binding pockets in various enzymes and receptors. These studies suggest that the compound's binding is often governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The dichloro-substituted quinoline ring can engage in hydrophobic interactions, while the sulfate group is a prime candidate for forming hydrogen bonds and salt bridges with polar residues in a binding pocket.

Conformational Analysis and Stability Studies

Conformational analysis through MD simulations explores the different spatial arrangements of a molecule and their relative stabilities. For Sodium 5,7-dichloroquinolin-8-yl sulfate, these studies reveal that while the quinoline ring is largely planar, the sulfate group can exhibit rotational freedom. The stability of different conformers is influenced by the surrounding solvent environment and interactions with binding partners. Understanding the conformational landscape is crucial for predicting the biologically active conformation of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Purely Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For Sodium 5,7-dichloroquinolin-8-yl sulfate, theoretical QSAR models can be developed to predict its activity based on a variety of calculated molecular descriptors.

These descriptors can include electronic properties (such as HOMO-LUMO energies and dipole moment), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the partition coefficient, logP). By correlating these descriptors with known biological activities of a series of related compounds, a predictive QSAR model can be constructed. Such a model can then be used to estimate the activity of Sodium 5,7-dichloroquinolin-8-yl sulfate and to guide the design of new analogues with potentially improved properties. The development of a robust QSAR model relies on a diverse and well-characterized dataset of compounds and their corresponding biological data.

Prediction of Novel Synthetic Pathways and Mechanistic Intermediates

Computational chemistry offers a powerful lens for the in silico design and evaluation of synthetic routes to novel compounds like Sodium 5,7-dichloroquinolin-8-yl sulfate. nih.govnih.govkaist.ac.kr By modeling reaction mechanisms at a molecular level, theoretical studies can predict the feasibility of various synthetic strategies, identify potential mechanistic intermediates, and elucidate transition states. This approach allows for the prioritization of promising synthetic pathways, potentially reducing the experimental effort required for synthesis optimization.

The synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate can be conceptually divided into two primary stages for computational analysis: the formation of the 5,7-dichloroquinolin-8-ol core and the subsequent sulfation of the hydroxyl group.

Hypothetical Synthetic Pathway 1: Modified Friedländer Synthesis

One plausible route to the 5,7-dichloroquinolin-8-ol precursor is a variation of the Friedländer annulation. This method typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Computationally, this pathway can be modeled to assess its viability.

The proposed reaction would involve 2-amino-3,5-dichlorobenzaldehyde (B1290416) reacting with a suitable ketone. Density Functional Theory (DFT) calculations are frequently employed to model such reactions, providing insights into the reaction profile. researchgate.net The mechanism would likely proceed through the following computationally predictable steps:

Initial Condensation: Formation of a Schiff base intermediate from the reaction of the amino group of 2-amino-3,5-dichlorobenzaldehyde with the carbonyl group of the ketone.

Intramolecular Aldol-type Condensation: Cyclization of the Schiff base intermediate.

Dehydration: Aromatization to form the quinoline ring.

Table 1: Hypothetical DFT-Calculated Energies for Intermediates in Friedländer Synthesis of 5,7-dichloroquinolin-8-ol

| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

| Reactants | 2-amino-3,5-dichlorobenzaldehyde + Ketone | 0.0 |

| TS1 | Transition state for Schiff base formation | +25.4 |

| Intermediate 1 | Schiff base | +5.2 |

| TS2 | Transition state for cyclization | +30.1 |

| Intermediate 2 | Cyclized intermediate | +12.8 |

| TS3 | Transition state for dehydration | +18.5 |

| Product | 5,7-dichloroquinolin-8-ol | -15.7 |

Note: These values are illustrative and represent typical data obtained from computational studies.

Hypothetical Synthetic Pathway 2: Sulfation of 5,7-dichloroquinolin-8-ol

The final step in the synthesis is the sulfation of the 8-hydroxyl group. This is a critical transformation that can be modeled to understand the regioselectivity and reactivity. The reaction typically involves a sulfating agent, such as sulfur trioxide or a sulfur trioxide-amine complex, in the presence of a base.

Computational studies can be used to compare different sulfating agents and reaction conditions. The mechanism likely involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of the 8-hydroxyl group) on the sulfur atom of the sulfating agent.

Table 2: Predicted Mechanistic Intermediates in the Sulfation of 5,7-dichloroquinolin-8-ol

| Intermediate | Structure | Role in Mechanism |

| 1 | 5,7-dichloroquinolin-8-olate | The active nucleophile formed by deprotonation of the starting material. |

| 2 | Meisenheimer-like complex | A transient intermediate formed upon the attack of the quinolin-8-olate on the sulfating agent. |

| 3 | Sulfate ester (anionic form) | The immediate product of the sulfation reaction prior to salt formation. |

Note: The structures are described textually as per the requested format.

The prediction of novel synthetic pathways is an evolving field, with machine learning algorithms being integrated with computational chemistry to screen vast numbers of potential reactions and catalysts. mdpi.com For a specialized molecule like Sodium 5,7-dichloroquinolin-8-yl sulfate, these predictive models could uncover non-intuitive synthetic routes with improved efficiency and yield. nih.govnih.govkaist.ac.kr For instance, retrosynthesis models could propose alternative starting materials and reaction cascades based on known chemical transformations and mechanistic principles. nih.gov

The theoretical investigation of these pathways provides a roadmap for experimental chemists. By identifying stable intermediates and feasible reaction coordinates, computational studies can guide the selection of reagents, catalysts, and reaction conditions, ultimately accelerating the discovery and development of synthetic routes to complex molecules.

Analytical Methodologies for the Detection and Quantification of Sodium 5,7 Dichloroquinolin 8 Yl Sulfate

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Sodium 5,7-dichloroquinolin-8-yl sulfate (B86663) due to its high resolution, sensitivity, and specificity.

The choice of detector is critical and depends on the required sensitivity and the sample matrix.

UV Detection: The quinoline (B57606) ring system inherent in the molecule possesses a strong chromophore, making it readily detectable by UV spectrophotometry. A reversed-phase HPLC method developed for 5,7-dichloro-8-hydroxyquinoline utilized UV detection at a wavelength of 273 nm. researchgate.net Another method involving thin-layer chromatography (TLC) used densitometric detection at 247 nm, a wavelength that could also be adapted for HPLC-UV analysis. researchgate.net

Fluorescence Detection: While not explicitly documented for this specific sulfate compound, fluorescence detection can be a highly sensitive option if the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag.

Mass Spectrometric (MS) Detection: For the highest level of sensitivity and specificity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. A highly sensitive LC-MS/MS method has been successfully developed for the determination of the parent compound, 5,7-dichloroquinolin-8-ol. researchgate.net This approach provides structural confirmation and can distinguish the analyte from matrix interferences, which is particularly valuable for complex samples.

The separation of Sodium 5,7-dichloroquinolin-8-yl sulfate from impurities and other components is achieved through the selection of an appropriate stationary and mobile phase.

Reversed-Phase (RP) Chromatography: This is the most common mode of separation for quinoline derivatives. A validated method for related halogenated 8-hydroxyquinolines employed a C18 column, which separates compounds based on their hydrophobicity. sigmaaldrich.com Another successful separation used a 10-micron phenyl-silica column with a mobile phase of 0.001 M NiCl2 in an acetonitrile-methanol-water mixture (30:20:50), demonstrating the utility of RP-HPLC. researchgate.net The presence of the sulfate group increases the polarity of the molecule compared to its parent compound, which would result in earlier elution times on a standard C18 column.

Normal-Phase (NP) Chromatography: While less common for this class of compounds, normal-phase chromatography, which uses a polar stationary phase (like silica) and a non-polar mobile phase, can be an alternative separation strategy.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent. lcms.cz This technique is particularly well-suited for separating polar and ionic compounds. A HILIC method could potentially allow for the simultaneous separation and quantification of the 5,7-dichloroquinolin-8-yl sulfate anion and its sodium counterion. lcms.cz

Thin-Layer Chromatography (TLC) Applications for Purity and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for qualitative screening, purity checks, and identification. researchgate.net

A normal-phase TLC method has been developed for the identification and quantification of the parent compound, 5,7-dichloroquinolin-8-ol. researchgate.net This method can be adapted for the analysis of the sulfate salt. Key parameters of this method are detailed below.

| Parameter | Specification | Source |

| Stationary Phase | Silica (B1680970) gel 60 TLC plates | researchgate.net |

| Mobile Phase | Methanol-ethyl acetate-iso-propyl alcohol-ammonia solution (8:20:1:0.6 v/v) | researchgate.net |

| Detection | Densitometric scanning | researchgate.net |

| Wavelength | 247 nm | researchgate.net |

The separated spots can be visualized under UV light. For quantitative analysis, the plates are scanned with a densitometer, and the response is correlated with the concentration. This technique is valuable for routine quality control analysis to quickly assess the presence of the compound and related impurities. researchgate.net

Spectrophotometric Assays for Concentration Determination

Spectrophotometric methods offer a straightforward and accessible means for determining the concentration of Sodium 5,7-dichloroquinolin-8-yl sulfate in solutions. These methods typically rely on the molecule's intrinsic UV absorbance or on a chemical reaction that produces a colored product.

Direct UV Spectrophotometry: The compound's quinoline structure absorbs UV light, which can be measured to determine concentration. However, this method may lack specificity if other absorbing species are present.

Colorimetric Methods: To enhance specificity and sensitivity, a colorimetric assay can be developed. A common strategy for compounds containing an amino group or a group that can be converted to one is diazotization followed by coupling with a chromogenic reagent. For instance, a method for sulfacetamide (B1682645) sodium involves its diazotization and subsequent coupling with 8-hydroxy-7-iodoquinoline-5-sulfonic acid in an alkaline medium to form a colored azo dye with maximum absorbance at 490 nm. researchgate.net A similar principle could be applied to an appropriately modified form of Sodium 5,7-dichloroquinolin-8-yl sulfate to produce a distinct colorimetric signal for quantification.

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a highly sensitive alternative for the detection of electroactive molecules. Although specific methods for Sodium 5,7-dichloroquinolin-8-yl sulfate are not widely published, the electroactive nature of the quinoline moiety suggests its suitability for electrochemical analysis.

Method Validation Parameters: Sensitivity, Selectivity, Linearity, Accuracy, and Precision

Validation is a critical step to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include the following:

Sensitivity: This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Selectivity/Specificity: This is the ability of the method to measure the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. In HPLC, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks. researchgate.net

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A TLC method for the parent compound was found to be linear in the concentration range of 300–800 ng. researchgate.net Linearity is typically evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries are expected to be within an acceptable range, for example, 98-102%. researchgate.net

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. researchgate.net

The table below summarizes typical validation parameters and acceptance criteria for a chromatographic method.

| Validation Parameter | Measurement | Typical Acceptance Criteria | Source |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | nih.gov |

| Accuracy | % Recovery | 98.0% - 102.0% | researchgate.net |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) | ≤ 2% | researchgate.netnih.gov |

| Selectivity | Peak Resolution (in HPLC) | > 2 between analyte and nearest peak | researchgate.net |

| Sensitivity | LOD and LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) | nih.gov |

Applications in Non-Biological or In Vitro Matrix Analysis

The detection and quantification of Sodium 5,7-dichloroquinolin-8-yl sulfate in non-biological and in vitro matrices are crucial for a variety of scientific applications, including chemical synthesis monitoring, quality control of bulk substances, and analysis in experimental systems. While specific, detailed analytical methodologies for Sodium 5,7-dichloroquinolin-8-yl sulfate are not extensively documented in publicly available literature, methods for its parent compound, 5,7-dichloroquinolin-8-ol, and other related quinoline sulfates provide a strong basis for its analysis. The techniques most commonly adapted for these purposes are chromatographic, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of quinoline derivatives. For related compounds like 8-hydroxyquinoline (B1678124) sulfate, reversed-phase HPLC methods have been successfully developed. researchgate.net A typical setup would involve a C18 or a phenyl-silica column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, often adjusted to an acidic pH. researchgate.net Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For instance, the parent compound, 5,7-dichloroquinolin-8-ol, is detected densitometrically at 247 nm. researchgate.net While a specific HPLC method for the sulfated sodium salt is not detailed in available research, a supplier of the reference material indicates that its purity is assessed by HPLC with UV-Vis detection (HPLC-UVD), confirming the applicability of this technique. synthose.com

For more definitive identification and quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. A reliable and highly sensitive LC-MS/MS method has been established for the determination of 5,7-dichloroquinolin-8-ol. researchgate.net This approach, which utilizes a triple quadrupole mass spectrometer with electrospray ionization (ESI), could be adapted for the sulfated analogue. The sulfate group would likely alter the fragmentation pattern and retention time, necessitating method re-development.

Another relevant technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly useful for separating polar compounds. HILIC, combined with an Evaporative Light Scattering Detector (ELSD), has been demonstrated as effective for the simultaneous analysis of active pharmaceutical ingredients and their salt counterions, such as sodium. lcms.cz This method could potentially be used to analyze both the 5,7-dichloroquinolin-8-yl sulfate anion and the sodium cation in a single run. lcms.cz

Thin-Layer Chromatography (TLC) offers a simpler, more economical, and rapid method for the identification and quantification of related compounds. A normal-phase TLC method has been developed for 5,7-dichloroquinolin-8-ol, using silica gel plates and a mobile phase of methanol-ethyl acetate-iso-propyl alcohol-ammonia solution. researchgate.net Quantification in this method is performed densitometrically. researchgate.net

The research findings for closely related compounds are summarized in the tables below, providing likely starting points for the development of a validated analytical method for Sodium 5,7-dichloroquinolin-8-yl sulfate.

Table of Analytical Methodologies for Related Compounds

| Analytical Technique | Compound Analyzed | Matrix | Key Methodological Details |

| Thin-Layer Chromatography (TLC) | 5,7-dichloroquinolin-8-ol | Bulk Drug Powder | Stationary Phase: Silica gel 60 TLC plates. Mobile Phase: Methanol-ethyl acetate-iso-propyl alcohol-ammonia solution (8:20:1:0.6 v/v). Detection: Densitometrically at 247 nm. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | 8-hydroxyquinoline sulfate | Tuberculin Solutions | Stationary Phase: LiChrosorb RP-18 column. Mobile Phase: Acetonitrile-water (65:35 v/v), adjusted to pH 3.05 with phosphoric acid. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | 5,7-dichloroquinolin-8-ol | Porcine muscle, egg, milk, eel, flatfish, and shrimp | Technique: Liquid chromatography coupled with triple quadrupole electrospray tandem mass spectrometry (LC-MS/MS). researchgate.net |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Sodium (as a counterion) | Pharmaceutical Salts | Technique: HILIC with Evaporative Light Scattering Detector (ELSD). Mobile Phase: Gradient of aqueous and organic solvents. lcms.cz |

Table of Method Performance for Related Compounds

| Compound Analyzed | Analytical Technique | Linearity Range | Correlation Coefficient (r²) |

| 5,7-dichloroquinolin-8-ol | TLC | 300-800 ng | Not specified |

| 5,7-dichloroquinolin-8-ol | HPLC | 33-77 µg/mL | 0.9989 |

Advanced Applications and Research Tools Derived from Sodium 5,7 Dichloroquinolin 8 Yl Sulfate

Utilization as a Chemical Probe for Elucidating Biochemical Pathways

The use of Sodium 5,7-dichloroquinolin-8-yl sulfate (B86663) as a direct chemical probe to elucidate biochemical pathways is not extensively documented in current scientific literature. However, the foundational structure, quinoline (B57606), is a key component in a multitude of biologically active compounds. Quinoline derivatives are known to interact with various biological targets and have been instrumental in the study of carcinogenic pathways, including those involving c-Met, VEGF, and EGF receptors. nih.gov These derivatives can modulate signaling cascades that are crucial for cell survival, proliferation, and differentiation. nih.gov

The parent compound of Sodium 5,7-dichloroquinolin-8-yl sulfate, which is 5,7-dichloro-8-hydroxyquinoline, possesses known antibacterial and antifungal properties. researchgate.netfrontiersin.org The mechanism of action for the broader class of hydroxyquinolines is often attributed to their ability to chelate metals essential for microbial metabolism. nih.gov While the sulfated form, Sodium 5,7-dichloroquinolin-8-yl sulfate, is primarily considered a metabolite, the study of such metabolites is crucial for understanding the biotransformation and clearance of parent drugs. The presence and structure of sulfated metabolites can provide significant insights into metabolic pathways within an organism. researchgate.nethyphadiscovery.com

Application as a Precursor or Reagent in Organic Synthesis

Currently, there is limited evidence to suggest that Sodium 5,7-dichloroquinolin-8-yl sulfate is widely used as a precursor or reagent in organic synthesis. It is more commonly an end-product of metabolic processes or a target molecule for analytical standards. acanthusresearch.com The synthesis of its parent compound, 5,7-dichloro-8-hydroxyquinoline, is well-documented and typically involves the direct chlorination of 8-hydroxyquinoline (B1678124). researchgate.net

The synthesis of related quinoline derivatives is a very active area of research, employing a variety of methods such as multicomponent reactions and transition metal-catalyzed C-H activation to create diverse molecular architectures. nih.govmdpi.com These strategies focus on building the quinoline scaffold and introducing various functional groups. nih.govrsc.org While Sodium 5,7-dichloroquinolin-8-yl sulfate itself is not a common starting material, the synthesis of sulfated metabolites, in general, can be achieved through microbial biotransformation or late-stage chemical synthesis, often for the purpose of creating reference standards for metabolism studies. hyphadiscovery.comhyphadiscovery.com

Table 1: Synthetic Approaches for Quinoline Derivatives

| Method | Description | Key Features |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | Versatile for producing substituted quinolines, though the precursor can be unstable. rsc.org |

| Multicomponent Reactions (MCRs) | Multiple starting materials are combined in a single step to form complex molecules. | High atom economy and allows for significant structural diversity. nih.gov |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds in the quinoline scaffold using catalysts like rhodium, ruthenium, or copper. | Efficient and allows for late-stage modification of the quinoline core. mdpi.com |

| Chlorination of 8-hydroxyquinoline | A process for producing 5,7-dichloro-8-hydroxyquinoline by treating 8-hydroxyquinoline with an excess of chlorine. | A direct method to produce the parent compound of the title sulfate. researchgate.net |

Exploration in Materials Science as a Functional Component or Dopant

Direct research into the application of Sodium 5,7-dichloroquinolin-8-yl sulfate in materials science is not prominent. However, the parent compound, 5,7-dichloro-8-hydroxyquinoline, and other quinoline derivatives have shown significant promise in this field. For instance, metal chelates of 5,7-dichloro-8-hydroxyquinoline have been investigated for their strong photoluminescence, making them suitable for use as light-emitting layers in organic light-emitting devices (OLEDs).

The broader class of quinoline derivatives is recognized for its potential in creating functional materials due to the electron-withdrawing nature of the quinoline ring system. nih.gov This property is exploited in the design of D-π-A (Donor-π-Acceptor) molecules that can be used in sensors and other smart materials. rsc.org The synthesis of functionalized quinoline scaffolds is a key area of research for developing materials with specific optical and electronic properties. nih.gov While these applications pertain to the broader family of quinoline compounds, they suggest a potential, yet unexplored, avenue for the investigation of its sulfated derivatives.

Development of Analytical Reference Standards

The most clearly defined and established application of Sodium 5,7-dichloroquinolin-8-yl sulfate is as an analytical reference standard. acanthusresearch.comsynthose.comppbanalytical.com Specifically, it is categorized as a drug metabolite reference standard. acanthusresearch.comgoogle.com

In pharmaceutical research and development, as well as in clinical and forensic toxicology, it is crucial to identify and quantify the metabolites of a drug to understand its efficacy, clearance, and potential toxicity. Sulfation is a major phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. hyphadiscovery.com The resulting sulfated metabolites are often targeted as biomarkers in various analyses, including doping control. researchgate.net

The availability of pure, well-characterized reference standards like Sodium 5,7-dichloroquinolin-8-yl sulfate is essential for the accurate validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). sielc.comresearchgate.net These standards allow for the unambiguous identification and quantification of the metabolite in biological samples. Several chemical suppliers list Sodium 5,7-dichloroquinolin-8-yl sulfate in their catalogs for this specific purpose. synthose.comgoogle.comcymitquimica.com

Table 2: Properties of Sodium 5,7-dichloroquinolin-8-yl sulfate

| Property | Value | Source |

| CAS Number | 58698-96-7 | acanthusresearch.comsynthose.com |

| Molecular Formula | C₉H₄Cl₂NNaO₄S | synthose.comgoogle.com |

| Molecular Weight | 316.09 g/mol | synthose.comcymitquimica.com |

| Appearance | Yellow Crystalline Solid | synthose.com |

| Melting Point | 240-245 °C (decomposes) | synthose.com |

| Solubility | Soluble in DMSO and Water | synthose.com |

| Storage | 0 to -20 °C; Unstable in acidic solutions (pH < 7.0) | synthose.com |

Environmental Detection and Monitoring (e.g., in water samples, non-biological matrices)

There is no widespread, documented use of Sodium 5,7-dichloroquinolin-8-yl sulfate as a target analyte for routine environmental monitoring. However, methods for the detection of the parent quinoline structure and its derivatives in environmental samples are established. For instance, quinoline itself has been detected in drinking water, prompting monitoring efforts. sfpuc.gov Analytical techniques such as solid-phase extraction followed by liquid chromatography with fluorimetric detection have been developed for the determination of quinolone drugs in water samples at very low concentrations. nih.gov

Furthermore, methods using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been developed to detect quinoline in non-biological matrices like textiles, where it can be present as a residue from the manufacturing of dyes. researchgate.net While these methods are not specific to Sodium 5,7-dichloroquinolin-8-yl sulfate, they demonstrate the capability of current analytical technology to detect and quantify quinoline-based compounds in various environmental contexts. The existence of these methods could, in principle, be adapted for the detection of the sulfated derivative if it were identified as a contaminant of concern.

Future Research Directions and Unexplored Avenues for Sodium 5,7 Dichloroquinolin 8 Yl Sulfate

Integration of Advanced Omics Technologies for Systems-Level Understanding

A deeper, systems-level comprehension of the biological effects of Sodium 5,7-dichloroquinolin-8-yl sulfate (B86663) can be achieved by leveraging high-throughput omics technologies. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, facilitate a holistic view of molecular changes within a biological system upon exposure to the compound. nih.govresearchgate.netnih.gov

Genomics and Transcriptomics: Next-generation sequencing (NGS) and RNA-Seq can identify genetic variations and changes in gene expression profiles that influence or are caused by the compound's activity. nih.gov This can reveal the compound's mechanism of action by pinpointing the gene regulatory networks it perturbs. nih.gov

Proteomics: Mass spectrometry-based proteomics can quantify alterations in protein expression and post-translational modifications, offering direct insight into the functional changes occurring within cells. nih.gov

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a real-time snapshot of the physiological state of a cell or organism, revealing metabolic pathways affected by Sodium 5,7-dichloroquinolin-8-yl sulfate. nih.gov

Integrating data from these multiple omics layers is crucial for constructing comprehensive models of the compound's biological interactions and for identifying novel biomarkers and therapeutic targets. nih.gov

Discovery of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Doebner-von Miller reactions, are well-established, they often require harsh conditions and generate significant waste. tandfonline.comijpsjournal.comnih.gov The future of quinoline synthesis lies in the development of green and sustainable chemistry principles. researchgate.nettandfonline.com

Key areas of focus include:

Green Catalysts: Employing environmentally benign catalysts like p-toluenesulfonic acid, cerium nitrate, and various nanocatalysts can improve reaction efficiency while minimizing environmental impact. researchgate.netnih.gov

Eco-Friendly Solvents: The use of greener solvents such as water, ethanol, or even solvent-free conditions represents a significant shift towards more sustainable processes. researchgate.netnih.gov

Innovative Techniques: Methods like microwave-assisted synthesis, ultrasonic irradiation, and one-pot multicomponent reactions offer advantages such as reduced reaction times, lower energy consumption, and simplified procedures. tandfonline.comijpsjournal.com

Electrochemical Synthesis: Electrochemical methods present a mild and efficient alternative for synthesizing quinoline derivatives, using electricity to drive reactions. rsc.org

These modern approaches not only reduce the environmental footprint but also often lead to higher yields and easier purification of the final products. tandfonline.comnih.gov

| Synthesis Approach | Key Features | Examples of Catalysts/Conditions |

| Traditional Methods | Established but often harsh conditions, potential for byproducts. | Skraup, Friedländer, Doebner-von Miller reactions. tandfonline.comnih.gov |

| Green Chemistry | Minimizes waste, energy, and use of hazardous substances. researchgate.net | p-toluenesulfonic acid, ethanol, water, solvent-free. researchgate.netnih.gov |

| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. nih.gov | Titania nanoparticles, magnetic nanoparticles. tandfonline.comnih.gov |

| Electrochemical | Uses electricity, mild room-temperature conditions. rsc.org | Acetonitrile (B52724) as hydrogen source and cyanomethyl precursor. rsc.org |

Development of Miniaturized and High-Throughput Analytical Platforms

The development of miniaturized analytical systems, often termed lab-on-a-chip (LOC) or micro-total-analysis-systems (µTAS), is set to revolutionize the screening and analysis of quinoline sulfates. researchgate.netnih.govelveflow.com These platforms offer numerous advantages over conventional methods, including drastically reduced consumption of samples and reagents, faster analysis times, and higher throughput. elveflow.commdpi.com

Microfluidic Devices: These chips, with channels on a micrometer scale, allow for precise manipulation of fluids. elveflow.com They can be designed to automate complex analytical protocols, from sample preparation to detection. researchgate.net For instance, an electrowetting-based digital microfluidic chip has been developed for the automated measurement of sulfate. duke.edu

High-Throughput Screening (HTS): Quantitative HTS (qHTS) platforms, which can test hundreds of thousands of compounds in a short period, are invaluable for discovering new bioactive quinoline derivatives. nih.govnih.gov Combining microfluidic technology with HTS enables the rapid optimization of reaction conditions and the screening of compound libraries for desired biological activities. researchgate.netresearchgate.net

Detection Methods: Miniaturized platforms can be integrated with various sensitive detection techniques, including fluorescence, chemiluminescence, and electrochemical methods, to provide both qualitative and quantitative data. mdpi.comharvard.edu

These technologies will accelerate the pace of research by enabling rapid, cost-effective, and comprehensive analysis of Sodium 5,7-dichloroquinolin-8-yl sulfate and its analogs. elveflow.com

| Platform/Technology | Advantages | Potential Application for Quinoline Sulfates |

| Lab-on-a-Chip (LOC) | Miniaturization, low sample volume, automation. researchgate.netelveflow.com | Automated analysis of purity, stability, and interactions. |

| High-Throughput Screening | Rapid testing of large compound libraries. nih.govnih.gov | Discovery of new quinoline derivatives with enhanced properties. |

| Microdroplet Reactions | Accelerated reaction rates, high conversion. nih.govresearchgate.net | Rapid optimization of synthesis conditions. |

Theoretical Prediction and Design of Next-Generation Quinoline Sulfate Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug design and materials science. nih.govnih.gov These in silico methods allow for the rational design of novel quinoline sulfate derivatives with tailored properties, significantly reducing the time and cost associated with experimental synthesis and screening. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.com By analyzing contour maps from techniques like Comparative Molecular Field Analysis (CoMFA), researchers can identify which structural features are crucial for activity and use this information to design more potent compounds. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. nih.govnih.gov It provides critical insights into the binding mode and affinity, guiding the design of derivatives that interact more effectively with their biological targets. nih.govresearchgate.net

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models serve as templates for designing new molecules with similar or improved properties. nih.gov

The iterative cycle of computational design, followed by targeted synthesis and experimental validation, provides a powerful paradigm for developing next-generation quinoline sulfates.

Exploration of Interdisciplinary Applications Beyond Current Scopes

While quinoline derivatives are well-known for their wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties, their potential applications extend far beyond medicine. researchgate.netijpsjournal.comnih.gov Future research should actively explore these untapped interdisciplinary avenues.

Materials Science: Quinolines are important intermediates in the fabrication of functional materials such as organic dyes and electroluminescent materials for use in organic light-emitting diodes (OLEDs). nih.gov The unique photophysical properties of Sodium 5,7-dichloroquinolin-8-yl sulfate could be investigated for applications in sensors or imaging agents.

Agrochemicals: The quinoline scaffold is present in various agrochemicals. researchgate.net Research could focus on developing novel, potent, and environmentally benign pesticides or herbicides based on the dichloroquinoline sulfate structure.

Catalysis: The nitrogen-containing heterocyclic system of quinoline can act as a ligand in transition-metal catalysis. nih.gov The specific electronic properties conferred by the chloro and sulfate substituents on Sodium 5,7-dichloroquinolin-8-yl sulfate could be harnessed to design novel catalysts for organic synthesis.

By fostering collaborations between chemists, biologists, materials scientists, and engineers, the full potential of Sodium 5,7-dichloroquinolin-8-yl sulfate and its derivatives can be unlocked for a diverse range of scientific and technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.